molecular formula C13H21NO2Si B14768890 2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-

2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-

Cat. No.: B14768890
M. Wt: 251.40 g/mol
InChI Key: VEVDHQZBFVBIKA-YPMHNXCESA-N
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Description

2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxa-azaspiro ring system, which is a fusion of oxygen and nitrogen atoms within a spirocyclic framework. The compound also features a trimethylsilyl-ethynyl group, which adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic ring system and the introduction of the trimethylsilyl-ethynyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as the trimethylsilyl-ethynyl group through reactions like silylation and alkynylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.

    2-oxa-7-azaspiro[4.4]nonan-8-one: A related compound with variations in the spirocyclic core and functional groups.

Uniqueness

2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- stands out due to its specific combination of functional groups and stereochemistry. The presence of the trimethylsilyl-ethynyl group and the (5R,9R)-rel- configuration contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H21NO2Si

Molecular Weight

251.40 g/mol

IUPAC Name

(5R,9R)-7-methyl-9-(2-trimethylsilylethynyl)-2-oxa-7-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C13H21NO2Si/c1-14-9-11(5-8-17(2,3)4)13(10-14)6-7-16-12(13)15/h11H,6-7,9-10H2,1-4H3/t11-,13+/m1/s1

InChI Key

VEVDHQZBFVBIKA-YPMHNXCESA-N

Isomeric SMILES

CN1C[C@H]([C@@]2(C1)CCOC2=O)C#C[Si](C)(C)C

Canonical SMILES

CN1CC(C2(C1)CCOC2=O)C#C[Si](C)(C)C

Origin of Product

United States

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